- Trichloromethyl chloroformatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3,
Cas no 931-53-3 (CYCLOHEXYL ISOCYANIDE)

CYCLOHEXYL ISOCYANIDE structure
Nombre del producto:CYCLOHEXYL ISOCYANIDE
Número CAS:931-53-3
MF:C7H11N
Megavatios:109.168941736221
MDL:MFCD00003839
CID:95526
PubChem ID:79129
CYCLOHEXYL ISOCYANIDE Propiedades químicas y físicas
Nombre e identificación
-
- CYCLOHEXYL ISOCYANIDE
- Cyclohexane, isocyano-
- Cyclohexaneisonitrile
- BIO-FARMA BF001328
- ISOCYANOCYCLOHEXANE
- HANSA ISN-0519
- CYCLOHEXYL ISONITRILE
- Cyclohexyl #niso-cyanide
- Cyclohexyl isocyanide (6CI, 7CI, 8CI)
- Isocyanocyclohexane (ACI)
- 1-Cyclohexyl isonitrile
- MFCD00003839
- EN300-254313
- SCHEMBL243870
- 3-Isocyano-cyclohexane
- Isocyano-cyclohexane
- AKOS001476742
- Q27102739
- D89407
- GEO-00871
- CYI
- A904753
- NSC-60128
- NSC60128
- N-Cyclohexylisocyanide
- EINECS 213-238-7
- LS-13296
- (Z)-2-(2-Tritylaminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)aceticacid
- NS00039528
- XYZMOVWWVXBHDP-UHFFFAOYSA-N
- NSC 60128
- cyclohexylisonitrile
- CYCLOHEXYL-ISOCYANIDE
- 931-53-3
- CHEBI:17966
- Cyclohexylisocyanide
- InChI=1/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H
- DTXSID90239266
- N7L87QP9YG
- FT-0633127
- CS-W004145
- STK893682
- DB-057375
- SY040862
- BBL020976
-
- MDL: MFCD00003839
- Renchi: 1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2
- Clave inchi: XYZMOVWWVXBHDP-UHFFFAOYSA-N
- Sonrisas: [C-]#[N+]C1CCCCC1
Atributos calculados
- Calidad precisa: 109.089149g/mol
- Carga superficial: 0
- XLogP3: 1.7
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Cuenta de enlace giratorio: 0
- Masa isotópica única: 109.089149g/mol
- Masa isotópica única: 109.089149g/mol
- Superficie del Polo topológico: 4.4Ų
- Recuento de átomos pesados: 8
- Complejidad: 103
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Not determined
- Denso: 0.878 g/mL at 25 °C(lit.)
- Punto de fusión: 6.45°C
- Punto de ebullición: 78°C/27mmHg(lit.)
- Punto de inflamación: Fahrenheit: 170.6 ° f
Celsius: 77 ° c - índice de refracción: n20/D 1.45(lit.)
- Estabilidad / vida útil: Stable. Incompatible with strong acids, strong bases, strong reducing agents, strong oxidizing agents. Flammable.
- PSA: 0.00000
- Logp: 1.46910
- Disolución: Not determined
CYCLOHEXYL ISOCYANIDE Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Instrucciones de peligro: H227-H301+H311+H331-H315-H319
- Declaración de advertencia: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501
- Número de transporte de mercancías peligrosas:UN 2810 6.1/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 23/24/25
- Instrucciones de Seguridad: S36/37
- Código F de la marca fuka:10-13-21
-
Señalización de mercancías peligrosas:
- Nivel de peligro:6.1
- Condiciones de almacenamiento:2-8°C
- Grupo de embalaje:III
- Términos de riesgo:R20/21/22
CYCLOHEXYL ISOCYANIDE Datos Aduaneros
- Código HS:2926909090
- Datos Aduaneros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
CYCLOHEXYL ISOCYANIDE PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1438-5g |
CYCLOHEXYL ISOCYANIDE |
931-53-3 | 98.0%(GC) | 5g |
¥1185.0 | 2022-06-10 | |
Enamine | EN300-254313-2.5g |
isocyanocyclohexane |
931-53-3 | 95% | 2.5g |
$61.0 | 2024-06-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838707-1g |
Cyclohexyl Isocyanide |
931-53-3 | ≥98%(GC) | 1g |
¥140.00 | 2022-09-02 | |
TRC | C992355-2.5g |
Cyclohexyl Isocyanide |
931-53-3 | 2.5g |
$ 155.00 | 2022-06-06 | ||
Enamine | EN300-254313-0.1g |
isocyanocyclohexane |
931-53-3 | 95% | 0.1g |
$19.0 | 2024-06-19 | |
Enamine | EN300-254313-25.0g |
isocyanocyclohexane |
931-53-3 | 95% | 25.0g |
$425.0 | 2024-06-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1438-5g |
Cyclohexyl Isocyanide |
931-53-3 | >98.0%(GC) | 5g |
¥1185.00 | 2024-04-15 | |
Enamine | EN300-254313-0.05g |
isocyanocyclohexane |
931-53-3 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-254313-100.0g |
isocyanocyclohexane |
931-53-3 | 95% | 100.0g |
$1471.0 | 2024-06-19 | |
Enamine | EN300-254313-5.0g |
isocyanocyclohexane |
931-53-3 | 95% | 5.0g |
$101.0 | 2024-06-19 |
CYCLOHEXYL ISOCYANIDE Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Tosyl chloride , Pyridine Solvents: Dimethyl carbonate ; cooled; 18 h, rt; rt → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt
Referencia
- A more sustainable and highly practicable synthesis of aliphatic isocyanidesGreen Chemistry, 2020, 22(3), 933-941,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Tosyl chloride , Sodium bicarbonate Solvents: Water , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… ; 16 h, rt
Referencia
- In-water synthesis of isocyanides under micellar conditionsGreen Chemistry, 2022, 24(18), 7022-7028,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Ethanolamine (reaction products with Merrifield resin and bis(diethylamino)phenylphosphine) , Potassium carbonate , Divinylbenzene-styrene copolymer (chloromethylated, reaction products with aminoethanol and bis(diethylamino)phenylphosphine) Solvents: Dimethylformamide ; 2 d, 80 °C
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C
1.3 Solvents: Toluene ; 45 min, 140 °C
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C
1.3 Solvents: Toluene ; 45 min, 140 °C
Referencia
- A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an Ugi reactionBioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1813-1816,
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide Solvents: Diethyl ether
Referencia
- Carbodiimides. IV. Elimination of hydrogen sulfide with acylated carbodiimidesChemische Berichte, 1966, 99(10), 3163-72,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Pyridine , Phosphorus oxychloride ; 30 - 40 min, cooled; 20 - 30 min, reflux
1.2 Reagents: Water ; 0 - 5 °C
1.2 Reagents: Water ; 0 - 5 °C
Referencia
- Synthesis of novel carbamoyl-substituted derivatives of isoindole and benzo[f][1,4]oxazepine using a modified Ugi reactionIzvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(5), 13-19,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Triethylamine , 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Dichloromethane
Referencia
- 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCCJournal of Organic Chemistry, 1999, 64(19), 6984-6988,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 6 min, rt
1.2 Solvents: Water ; 0.6 min, rt
1.2 Solvents: Water ; 0.6 min, rt
Referencia
- Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequenceAngewandte Chemie, 2013, 52(29), 7564-7568,
Synthetic Routes 13
Condiciones de reacción
1.1 0 °C; overnight, 0 °C → reflux
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
Referencia
- Highly Stereoselective Ugi/Pictet-Spengler SequenceJournal of Organic Chemistry, 2022, 87(11), 7085-7096,
Synthetic Routes 14
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Pyridine , Phosphorus oxychloride Solvents: Pyridine ; cooled; 5 h, reflux
Referencia
- Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and their Biological ActivitiesJournal of Agricultural and Food Chemistry, 2010, 58(5), 2755-2762,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Triethylamine ; 4 h, 80 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C
Referencia
- An evaluation of credentials of a multicomponent reaction for the synthesis of isothioureas through the use of a holistic CHEM21 green metrics toolkitGreen Chemistry, 2017, 19(1), 249-258,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Dichloromethane
Referencia
- Dehydration of formamides using the Burgess reagent: a new route to isocyanidesJournal of the Chemical Society, 1998, (6), 1015-1018,
CYCLOHEXYL ISOCYANIDE Raw materials
- Carbonimidic dichloride, cyclohexyl-
- Ethyl formate
- Methanethioamide, N-cyclohexyl-
- isothiocyanatocyclohexane
- N-Cyclohexylformamide
CYCLOHEXYL ISOCYANIDE Preparation Products
CYCLOHEXYL ISOCYANIDE Literatura relevante
-
Victor A. Jaffett,Alok Nerurkar,Xufeng Cao,Ilia A. Guzei,Jennifer E. Golden Org. Biomol. Chem. 2019 17 3118
-
2. Synthesis of imidazolocoumarins by the amide-directed oxidative cyclisation of enol-Ugi derivativesJosé Luis Ramiro,Ana G. Neo,Carlos F. Marcos Org. Biomol. Chem. 2022 20 5293
-
Yuanqing Wei,Xiaoxi Zhou,Guangning Hong,Zhixin Chen,Hong Zhang,Haiping Xia Org. Chem. Front. 2015 2 560
-
Ming Li,Bin Qiu,Xiang-Jing Kong,Li-Rong Wen Org. Chem. Front. 2015 2 1326
-
Ahmed Al Otaibi,Fiona M. Deane,Cecilia C. Russell,Lacey Hizartzidis,Siobhann N. McCluskey,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2019 9 7652
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:931-53-3)CYCLOHEXYL ISOCYANIDE

Pureza:99%
Cantidad:25g
Precio ($):268.0